
POTASSIUM ORTHOVANADATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium orthovanadate is an inorganic compound with the chemical formula K3VO4. It is a salt composed of potassium and the orthovanadate anion. This compound is known for its various applications in scientific research and industry, particularly due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Potassium orthovanadate primarily targets protein phosphotyrosyl phosphatases (PTPs) . PTPs are a large family of enzymes that catalyze the removal of phosphate groups from tyrosine residues . It also targets the ATPase activity of certain proteins, such as MutS, a mismatch DNA-binding protein .
Mode of Action
This compound acts as a general competitive inhibitor for PTPs . It inhibits the ATPase activity of proteins like MutS . The inhibition by this compound is reversible upon the addition of EDTA or by dilution .
Biochemical Pathways
This compound affects the biochemical pathways involving PTPs and ATPase activity. It inhibits the ATPase activity of MutS, affecting the DNA post-replicative mismatch repair system (MMRS) . It also serves as a substrate for nucleoside phosphorylases .
Result of Action
The inhibition of PTPs and ATPase activity by this compound can lead to various cellular effects. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in certain cancer cells . In the renal system, it has been shown to act as a potent diuretic .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it has been shown to act as a powerful vasoconstrictor in the gills of the common eel, Anguilla anguilla . More research is needed to fully understand how different environments impact the action of this compound.
Biochemical Analysis
Biochemical Properties
Potassium Orthovanadate has been shown to serve as a substrate for nucleoside phosphorylases from various bacteria . This suggests that it may play a role in the metabolism of vanadate in cells and the function of nucleoside phosphorylases in this process .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, Sodium Orthovanadate, a related compound, has been shown to exhibit anti-angiogenic, antiapoptotic, and blood glucose-lowering effects on colon cancer associated with diabetes . It reduces the blood glucose level and tumor parameters in animals .
Molecular Mechanism
This compound’s mechanism of action is largely due to its ability to mimic the orthophosphate ion . This allows it to compete for the phosphate-binding sites in various enzymes, inhibiting their activity . It acts as a competitive inhibitor of ATPases, alkaline and acid phosphatases, and protein-phosphotyrosine phosphatases .
Temporal Effects in Laboratory Settings
The long-term effects of this compound consumption have been studied in old male animals. It was found that due to the activation of some chain links of the GSH-dependent antioxidant system, this compound nanoparticles increase the reliability of the prooxidant-antioxidant balance in tissues, especially in the liver mitochondria of old animals .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its ability to inhibit enzymes involved in phosphate metabolism . It has been shown to inhibit several enzymes in the glycolytic pathway, including glyceraldehyde-3-phosphate dehydrogenase, phosphoglucomutase, and phosphoglyceromutase .
Transport and Distribution
Given its water-soluble nature , it is likely to be transported and distributed within cells and tissues via the body’s water-based fluids.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium orthovanadate can be synthesized through several methods. One common approach involves the reaction of vanadium pentoxide (V2O5) with potassium hydroxide (KOH) in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired orthovanadate product.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and pH to optimize yield and purity. The resulting product is then purified through filtration and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Potassium orthovanadate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in redox reactions.
Reduction: It can be reduced to lower oxidation states of vanadium.
Substitution: It can participate in substitution reactions with other anions or cations.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and reducing agents. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in acidic conditions, it can form vanadium oxides, while in basic conditions, it can form various vanadate salts.
Scientific Research Applications
Potassium orthovanadate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.
Biology: It is employed in studies of enzyme inhibition, particularly in the inhibition of phosphatases.
Medicine: It has potential therapeutic applications due to its ability to modulate cellular signaling pathways.
Industry: It is used in the production of specialty chemicals and as a corrosion inhibitor in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Sodium orthovanadate: Similar in structure and reactivity, but with sodium instead of potassium.
Ammonium orthovanadate: Contains ammonium ions instead of potassium.
Magnesium orthovanadate: Contains magnesium ions and has different solubility properties.
Uniqueness
Potassium orthovanadate is unique due to its specific reactivity and solubility properties, which make it suitable for certain applications where other orthovanadates may not be as effective. Its ability to inhibit protein tyrosine phosphatases also distinguishes it from other vanadate compounds.
Properties
CAS No. |
14293-78-8 |
|---|---|
Molecular Formula |
K3O4V |
Molecular Weight |
232.234 g/mol |
IUPAC Name |
tripotassium;trioxido(oxo)vanadium |
InChI |
InChI=1S/3K.4O.V/q3*+1;;3*-1; |
InChI Key |
FBRINGOENSVSPU-UHFFFAOYSA-N |
Canonical SMILES |
[O-][V](=O)([O-])[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Q1: What are the primary applications of potassium orthovanadate in materials science?
A1: this compound serves as a key precursor material in the synthesis of other valuable vanadium compounds. For example, it can be effectively converted into calcium vanadate (Ca10V6O25) through a calcification process using calcium oxide []. This calcium vanadate product finds direct application in the production of ferrovanadium, a crucial steel alloying material. Furthermore, the potassium from this compound can be recovered as potassium hydroxide, which is instrumental in vanadium slag decomposition processes [].
Q2: How is this compound utilized in the study of transition metal oxyions?
A2: this compound acts as a suitable host material for doping with transition metal oxyions like hypomanganate ions []. This allows researchers to investigate the electronic structure and properties of these ions using techniques like electron spin resonance (ESR) spectroscopy. Studies on single crystals of this compound doped with hypomanganate ions have provided valuable insights into the tetrahedral structure of these ions and the nature of their electronic ground state [].
Q3: Are there environmentally friendly methods for producing vanadium oxides from this compound?
A3: Yes, recent research highlights a clean method for synthesizing vanadium oxides (V2O5, V2O3, and VO2) using this compound as the starting material []. This method utilizes reducible gases like hydrogen, natural gas, or ammonia at elevated temperatures (300-1500 °C) to reduce the vanadate. Notably, this process generates minimal waste, as the byproducts, sodium hydroxide and a vanadium-containing alkaline solution, can be recycled for further use [].
Q4: What are the advantages of using this compound as a precursor in vanadium oxide synthesis compared to other methods?
A4: Utilizing this compound as a precursor offers several advantages for vanadium oxide synthesis. The process, using reducible gases, allows for control over the oxidation state of the final vanadium oxide product by adjusting reaction parameters like temperature and gas composition []. Additionally, this method exhibits high efficiency in converting the vanadate to the desired oxide. Lastly, the byproducts generated are less environmentally detrimental and can be recycled, contributing to a cleaner and more sustainable production process [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


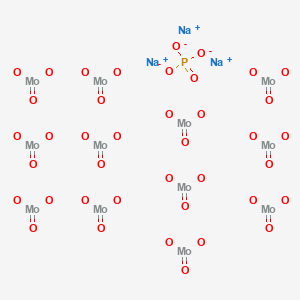
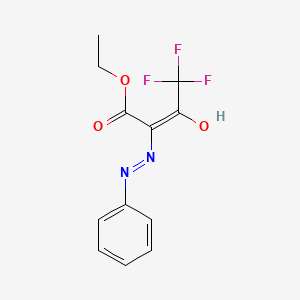


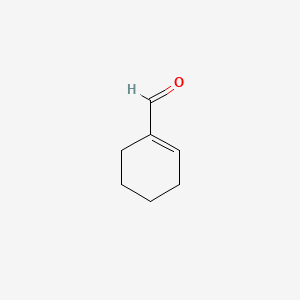
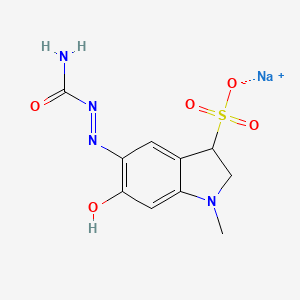
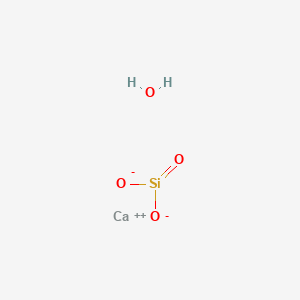
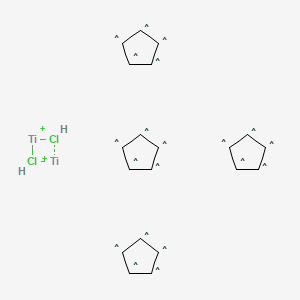
![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)
